molecular formula C24H30N6S3 B10897831 2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)

2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)

Cat. No.: B10897831
M. Wt: 498.7 g/mol
InChI Key: ROTIOUCUDQCKLG-UHFFFAOYSA-N
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Description

1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is a complex organic compound featuring multiple imidazole rings and sulfide linkages Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves multiple steps, starting with the preparation of the imidazole rings. Imidazole can be synthesized through the reaction of glyoxal and ammonia

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves its interaction with molecular targets through its imidazole rings and sulfide linkages. The imidazole rings can coordinate with metal ions, while the sulfide linkages can undergo redox reactions. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar in structure but lacks the sulfide linkages.

    1-Methyl-2-hydroxymethylimidazole: Contains a hydroxymethyl group instead of the complex benzyl sulfide structure.

Uniqueness

1-METHYL-1H-IMIDAZOL-2-YL (2,4,6-TRIMETHYL-3,5-BIS{[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is unique due to its multiple imidazole rings and sulfide linkages, which provide a versatile framework for various chemical and biological interactions. This complexity makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H30N6S3

Molecular Weight

498.7 g/mol

IUPAC Name

1-methyl-2-[[2,4,6-trimethyl-3,5-bis[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole

InChI

InChI=1S/C24H30N6S3/c1-16-19(13-31-22-25-7-10-28(22)4)17(2)21(15-33-24-27-9-12-30(24)6)18(3)20(16)14-32-23-26-8-11-29(23)5/h7-12H,13-15H2,1-6H3

InChI Key

ROTIOUCUDQCKLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CSC2=NC=CN2C)C)CSC3=NC=CN3C)C)CSC4=NC=CN4C

Origin of Product

United States

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